

Application Notes and Protocols for Recombinant AP138L-arg26 Expression and Purification

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Compound of Interest

Compound Name: *Antibacterial agent 138*

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Introduction

AP138L-arg26 is a novel, plectasin-derived antimicrobial peptide (AMP) engineered for enhanced activity and yield.^{[1][2][3]} As a promising candidate for combating drug-resistant bacteria, particularly Gram-positive strains like *Staphylococcus aureus*, robust methods for its recombinant production are essential for further research and development.^{[1][2]} These application notes provide a detailed protocol for the expression of AP138L-arg26 in the eukaryotic expression system *Pichia pastoris* X-33 and its subsequent purification.^{[1][2]}

The peptide exhibits potent bactericidal activity by disrupting the cell membrane of target bacteria, leading to intracellular potassium leakage and metabolic disturbances.^{[1][2][3]} AP138L-arg26 demonstrates high stability under various conditions, making it a viable candidate for therapeutic development.^{[1][2]}

Quantitative Data Summary

The antimicrobial activity and stability of recombinant AP138L-arg26 have been quantitatively assessed against various bacterial strains and under different environmental conditions.

Table 1: Antimicrobial Activity of AP138L-arg26[1][2]

Target Organism	Strain	MIC (µg/mL)	MBC (µg/mL)
Staphylococcus aureus	ATCC 29213	4	16
Staphylococcus aureus	MRSA ATCC 43300	8	16
Staphylococcus aureus	Clinical Isolate 1	2	8
Staphylococcus aureus	Clinical Isolate 2	16	32
Streptococcus agalactiae	ATCC 12386	4	16
Staphylococcus epidermidis	ATCC 12228	4	8

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Stability of AP138L-arg26 Antimicrobial Activity[1]

Condition	Treatment	Remaining Activity (%)
Temperature	4°C for 12h	100
25°C for 12h	100	
37°C for 12h	100	
60°C for 1h	>90	
80°C for 1h	>80	
100°C for 30 min	>70	
pH	pH 3 for 1h	100
pH 5 for 1h	100	
pH 7 for 1h	100	
pH 9 for 1h	100	
pH 11 for 1h	>90	
Ions (10 mM)	NaCl	100
KCl	100	
MgCl ₂	100	
CaCl ₂	>90	
FeCl ₃	>80	

Experimental Protocols

I. Gene Synthesis and Expression Vector Construction

This protocol describes the preparation of the expression vector pPICZαA containing the AP138L-arg26 gene for transformation into *Pichia pastoris*.

- Gene Synthesis:
 - Synthesize the DNA sequence encoding the AP138L-arg26 peptide. Codon optimization for *Pichia pastoris* is recommended to enhance expression levels.

- Incorporate XhoI and XbaI restriction sites at the 5' and 3' ends of the gene, respectively, for subsequent cloning into the pPICZαA vector.
- Include a sequence encoding the α-factor signal peptide at the N-terminus to facilitate secretion of the recombinant peptide.
- Vector Ligation:
 - Digest the pPICZαA vector and the synthesized AP138L-arg26 gene fragment with XhoI and XbaI restriction enzymes.
 - Ligate the digested gene fragment into the linearized pPICZαA vector using T4 DNA ligase.
 - Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid amplification.
 - Select positive colonies on Low Salt LB agar plates containing Zeocin™.
 - Isolate and purify the recombinant pPICZαA-AP138L-arg26 plasmid and verify the correct insertion by restriction digestion and Sanger sequencing.

II. Transformation of Pichia pastoris X-33

This section details the linearization of the expression vector and its transformation into competent P. pastoris X-33 cells.

- Vector Linearization:
 - Linearize the purified pPICZαA-AP138L-arg26 plasmid using the restriction enzyme PmeI. [2] This directs the integration of the expression cassette into the AOX1 locus of the P. pastoris genome.
 - Purify the linearized DNA using a PCR purification kit.
- Electroporation:
 - Prepare competent P. pastoris X-33 cells.

- Transform the linearized pPICZαA-AP138L-arg26 into the competent cells via electroporation.[2]
- Immediately after electroporation, add ice-cold 1 M sorbitol to the cuvette.
- Spread the transformed cells onto YPDS plates containing Zeocin™ and incubate at 30°C until colonies appear.

III. Recombinant Protein Expression in a 5-L Fermenter

This protocol outlines the large-scale expression of AP138L-arg26 using a 5-L fermenter.

- Inoculum Preparation:
 - Inoculate a single positive transformant colony into 25 mL of BMGY medium in a 250 mL baffled flask.
 - Incubate at 30°C with shaking at 250 rpm until the culture reaches an OD₆₀₀ of 2-6.
 - Use this culture to inoculate 250 mL of BMGY in a 2 L baffled flask and incubate under the same conditions for 18-24 hours until the OD₆₀₀ reaches a similar density.
- Fermentation:
 - Aseptically transfer the inoculum to a 5-L fermenter containing basal salt medium.
 - Maintain the pH at 5.0 with the addition of ammonium hydroxide and the temperature at 30°C.
 - During the initial glycerol batch phase, allow the cells to grow until the glycerol is depleted.
 - Begin the glycerol fed-batch phase by feeding a 50% (w/v) glycerol solution containing 12 mL/L PTM₁ trace salts.
 - After approximately 24 hours of glycerol feeding, start the methanol induction phase.
 - Feed a solution of 100% methanol containing 12 mL/L PTM₁ trace salts to induce the expression of AP138L-arg26.

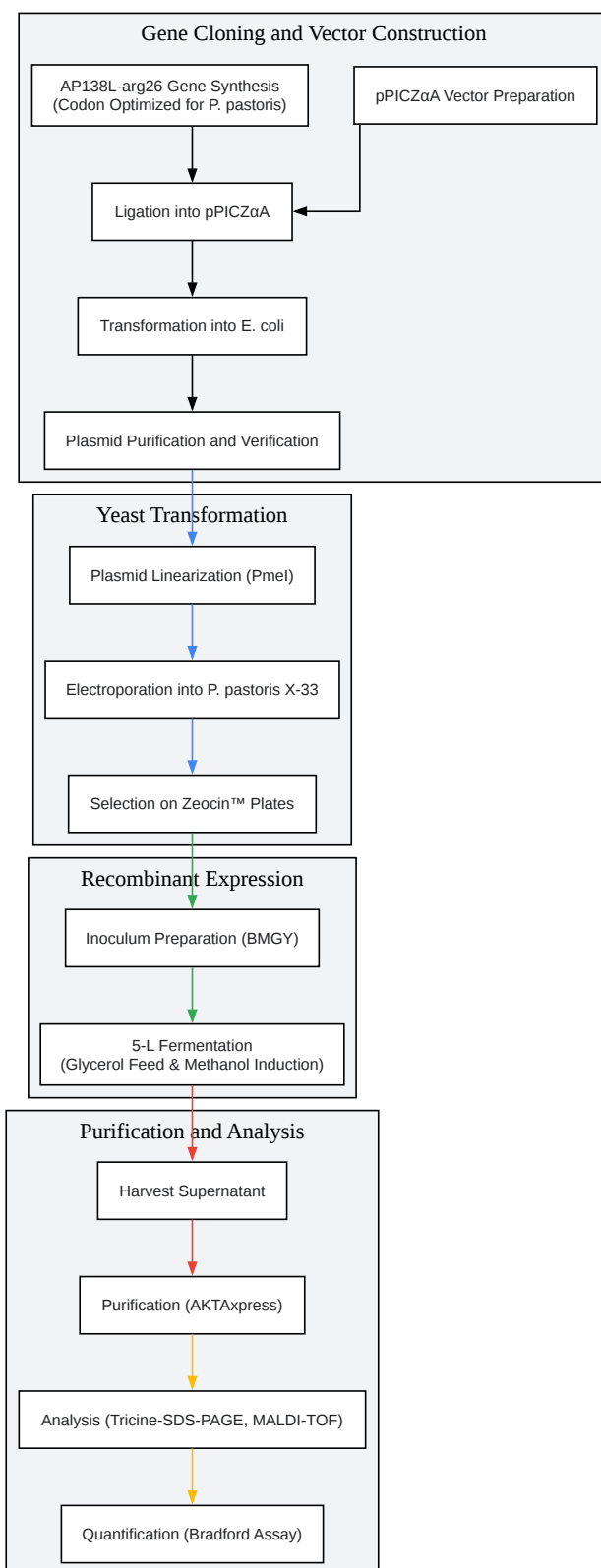
- Continue the induction for 5 days.[1]

IV. Purification of Recombinant AP138L-arg26

This protocol describes the purification of the secreted AP138L-arg26 from the fermentation supernatant.

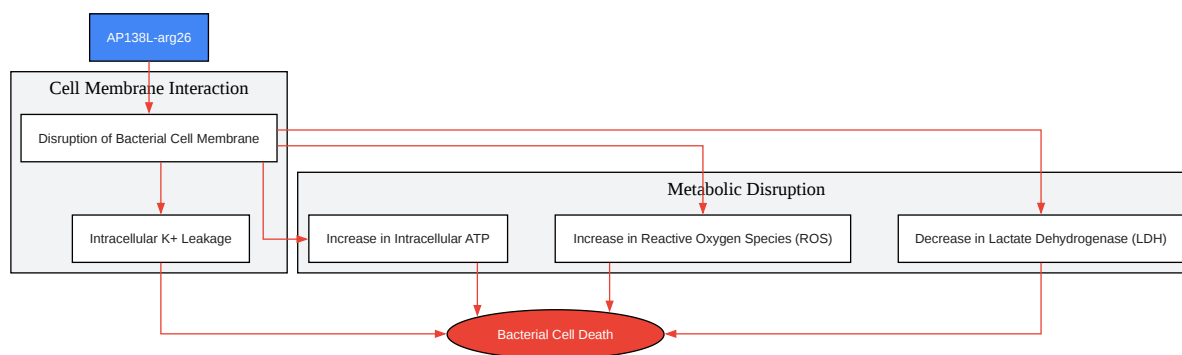
- Supernatant Collection:
 - After 5 days of induction, harvest the culture by centrifugation to pellet the cells.
 - Collect the supernatant, which contains the secreted AP138L-arg26 peptide.
- Chromatography:
 - Clarify the supernatant by filtration through a 0.22 μm filter.
 - Perform the purification using an AKTExpress system.[2] While the specific column chemistry is not detailed in the source, a common strategy for secreted, tagged peptides involves affinity chromatography followed by size exclusion or ion exchange chromatography. For a peptide with a likely positive net charge, cation exchange chromatography would be a suitable polishing step.
- Analysis and Quantification:
 - Analyze the purified fractions using Tricine-SDS-PAGE to confirm the presence and purity of AP138L-arg26.[2]
 - Confirm the identity of the purified peptide by MALDI-TOF/TOF mass spectrometry.[2]
 - Determine the final protein concentration using a Bradford assay.[2] A total protein concentration of 3.1 mg/mL was achieved in the *Pichia pastoris* X-33 supernatant after 5 days of induction in a 5-L fermenter.[1][2][3]

Visualizations



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Caption: Experimental workflow for the recombinant expression and purification of AP138L-arg26.



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Caption: Proposed bactericidal mechanism of AP138L-arg26 against *S. aureus*.

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References

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